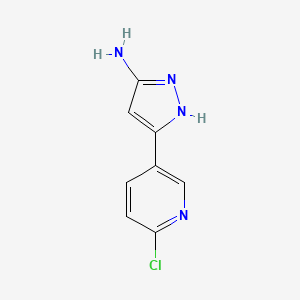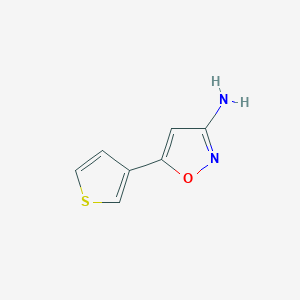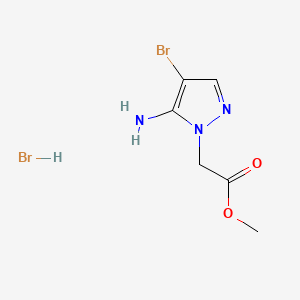
methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromine atom and an amino group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Amination: The brominated pyrazole undergoes nucleophilic substitution with an amine to introduce the amino group.
Esterification: The resulting compound is esterified with methyl acetate under acidic conditions.
Formation of the hydrobromide salt: The final step involves the reaction of the esterified compound with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反应分析
Types of Reactions
Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium thiolate, ammonia, or sodium alkoxide in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of nitro-pyrazole derivatives.
Reduction: Formation of primary amine derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
科学研究应用
Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
5-Amino-4-bromo-1H-pyrazole: Lacks the ester and hydrobromide groups, making it less versatile in synthetic applications.
Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(5-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid: Lacks the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl2-(5-amino-4-bromo-1H-pyrazol-1-yl)acetatehydrobromide is unique due to its combination of functional groups, which provide a balance of reactivity and stability
属性
分子式 |
C6H9Br2N3O2 |
|---|---|
分子量 |
314.96 g/mol |
IUPAC 名称 |
methyl 2-(5-amino-4-bromopyrazol-1-yl)acetate;hydrobromide |
InChI |
InChI=1S/C6H8BrN3O2.BrH/c1-12-5(11)3-10-6(8)4(7)2-9-10;/h2H,3,8H2,1H3;1H |
InChI 键 |
GCXGSLRDSSJAQO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C(=C(C=N1)Br)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
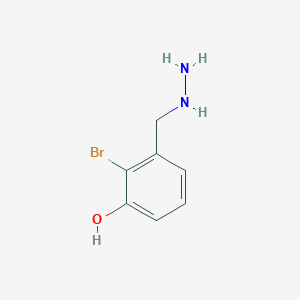
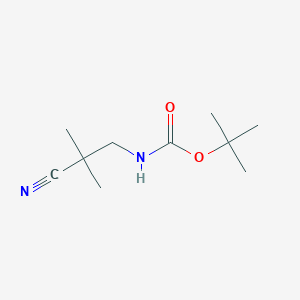


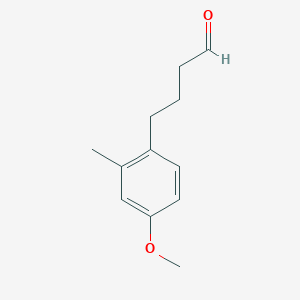
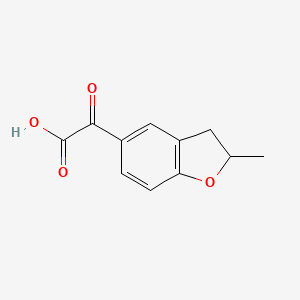
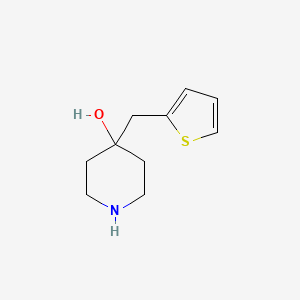

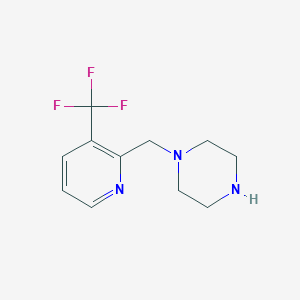
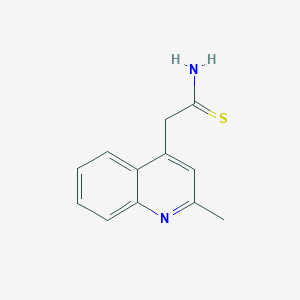
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
